四硼酸二铵

描述

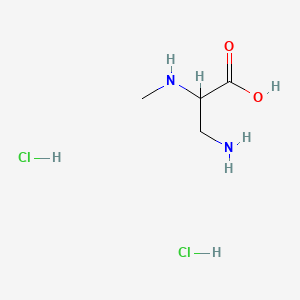

Diammonium tetraborate is an inorganic compound with the chemical formula NH4B(OH)4 . It is a colorless crystalline solid with no odor . It has good solubility and can be quickly dissolved in water . The aqueous solution of diammonium tetraborate is acidic .

Synthesis Analysis

The preparation method of diammonium tetraborate is usually obtained by reacting boric acid with ammonia water (ammonia solution) . The reaction equation is: H3BO3 + NH4OH → NH4B(OH)4 .Molecular Structure Analysis

The molecular formula of diammonium tetraborate is BH9NO+ . Its average mass is 191.317 Da and its monoisotopic mass is 192.070374 Da .Chemical Reactions Analysis

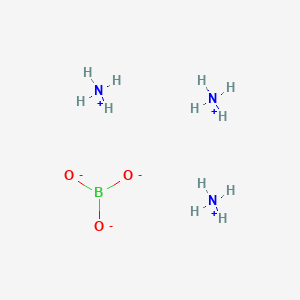

Ammonia borane (NH3BH3) is able to generate H2 by catalytic hydrolysis at ambient conditions . Spontaneous hydrolysis takes place, resulting in the formation of by-products and precipitation of borate crystals . The borate crystals were analyzed and were identified as being diammonium tetraborate dihydrate (NH4)2B4O5(OH)4⋅2H2O .Physical And Chemical Properties Analysis

Diammonium tetraborate is relatively stable at room temperature, but it is necessary to avoid contact with strong oxidants and strong reducing agents . It will decompose at high temperature to produce nitrogen oxide and boron oxide .科学研究应用

结构分析和合成:李等人(2003 年)和李等人(2004 年)都研究了一种与四硼酸二铵密切相关的合成化合物,即四羟基十硼酸二铵一水合物。他们使用单晶 X 射线衍射的研究揭示了其晶体结构,该结构由形成硼酸盐片的无限链组成,并通过氢键连接。这项研究有助于理解相关硼酸盐化合物的结构性质 (李、李、熊、王和林,2003) (李、李、熊、王和林,2004).

阻燃性能:平田和西本(1991 年)研究了用阻燃剂(包括磷酸二氢铵和十水合四硼酸钠)处理的纤维素。他们的工作提供了对这些化合物作为阻燃剂的热性能和潜在应用的见解 (平田和西本,1991).

无机-有机杂化物:莱默勒和比林(2012 年)探索了在具有铅 (II) 卤化物基序的无机-有机纳米复合材料中使用二铵阳离子。这项研究对开发具有独特性能的新材料具有重要意义 (莱默勒和比林,2012).

热和光谱表征:阿米塔甘内森等人(2010 年)对四氯锰酸二铵和四氯钴酸二铵的研究证明了这些化合物的热和红外光谱特性,有助于我们了解它们的物理特性 (阿米塔甘内森、达纳巴尔、南蒂尼和丹达帕尼,2010) (阿米塔甘内森、达纳巴尔和丹达帕尼,2010).

炸药和推进剂配方:帕拉斯科斯等人(2015 年)合成了用于炸药和推进剂配方的二铵盐,突出了它们由于热稳定性和对刺激不敏感而在该领域的潜力 (帕拉斯科斯、库克和卡夫林,2015).

储氢和放氢:勒杜等人(2015 年)证明了使用含有二铵盐的多硼胺进行储氢和放氢,这是储能技术中一个重要的研究领域 (勒杜、拉里尼、布瓦松、蒙特伊、雷诺和拉科特,2015).

安全和危害

Diammonium tetraborate dust may be irritating to the eyes, skin, and respiratory tract and should be used with appropriate personal protective equipment . If you accidentally inhale or come into contact with diammonium tetraborate, clean the affected area immediately and seek medical advice promptly .

未来方向

An improved efficiency B fertilizer is proposed using a wax- or elemental sulfur (ES)–coated core of granulated colemanite within a pellet composed of diammonium phosphate (DAP) . The coated fertilizers showed a more gradual release of B, with 32–38% of the B still in the pellets 8 weeks after application to soil . These novel compound fertilizers released B at a rate slow enough to prevent large leaching losses of B but fast enough to meet plant B demand .

属性

IUPAC Name |

triazanium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3H3N/c2-1(3)4;;;/h;3*1H3/q-3;;;/p+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXIGTJNYDDFFH-UHFFFAOYSA-Q | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH12N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-57-7 (mono-ammonium salt), 12007-58-8 (H2B407 (di-ammonium salt)) | |

| Record name | Ammonium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

112.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; efflorescent with loss of ammonia; [Hawley] | |

| Record name | Ammonium borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ammonium borate | |

CAS RN |

22694-75-3, 27522-09-4 | |

| Record name | Ammonium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022694753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311C671BKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)